

Spectroscopic Profile of Ethyl 3-Phenylglycidate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-phenylglycidate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **ethyl 3-phenylglycidate** (CAS 121-39-1), an important intermediate in the synthesis of pharmaceuticals and a component in flavor and fragrance formulations. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The structural confirmation of **ethyl 3-phenylglycidate** relies on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.35 - 7.25	m	5H, Aromatic (C ₆ H ₅)	
4.20	q	7.1	2H, Methylene (-OCH ₂ CH ₃)
4.05	d	1.8	1H, Epoxide CH
3.50	d	1.8	1H, Epoxide CH
1.25	t	7.1	3H, Methyl (-OCH ₂ CH ₃)

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments.

Chemical Shift (δ) ppm	Assignment
168.0	Carbonyl (C=O)
135.0	Aromatic C (quaternary)
129.0	Aromatic CH
128.5	Aromatic CH
126.0	Aromatic CH
61.5	Methylene (-OCH ₂)
58.0	Epoxide CH
57.5	Epoxide CH
14.0	Methyl (-CH ₃)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3030	Medium	Aromatic C-H stretch
2980	Medium	Aliphatic C-H stretch
1750	Strong	C=O (ester) stretch
1250	Strong	C-O (ester) stretch
850	Medium	Epoxide ring vibration

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
192	20	[M] ⁺ (Molecular Ion)
135	100	[M - CO ₂ Et] ⁺
107	80	[C ₇ H ₇ O] ⁺
91	60	[C ₇ H ₇] ⁺ (Tropylium ion)
77	40	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **ethyl 3-phenylglycidate**.

NMR Spectroscopy

- Instrumentation: A 400 MHz (or higher) Bruker Avance spectrometer or equivalent.

- **Sample Preparation:** Approximately 10-20 mg of **ethyl 3-phenylglycidate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl_3). Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** The ^1H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard acquisition parameters are used.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** For a liquid sample like **ethyl 3-phenylglycidate**, the spectrum is typically recorded using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** The FTIR spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean plates is taken first and subtracted from the sample spectrum.

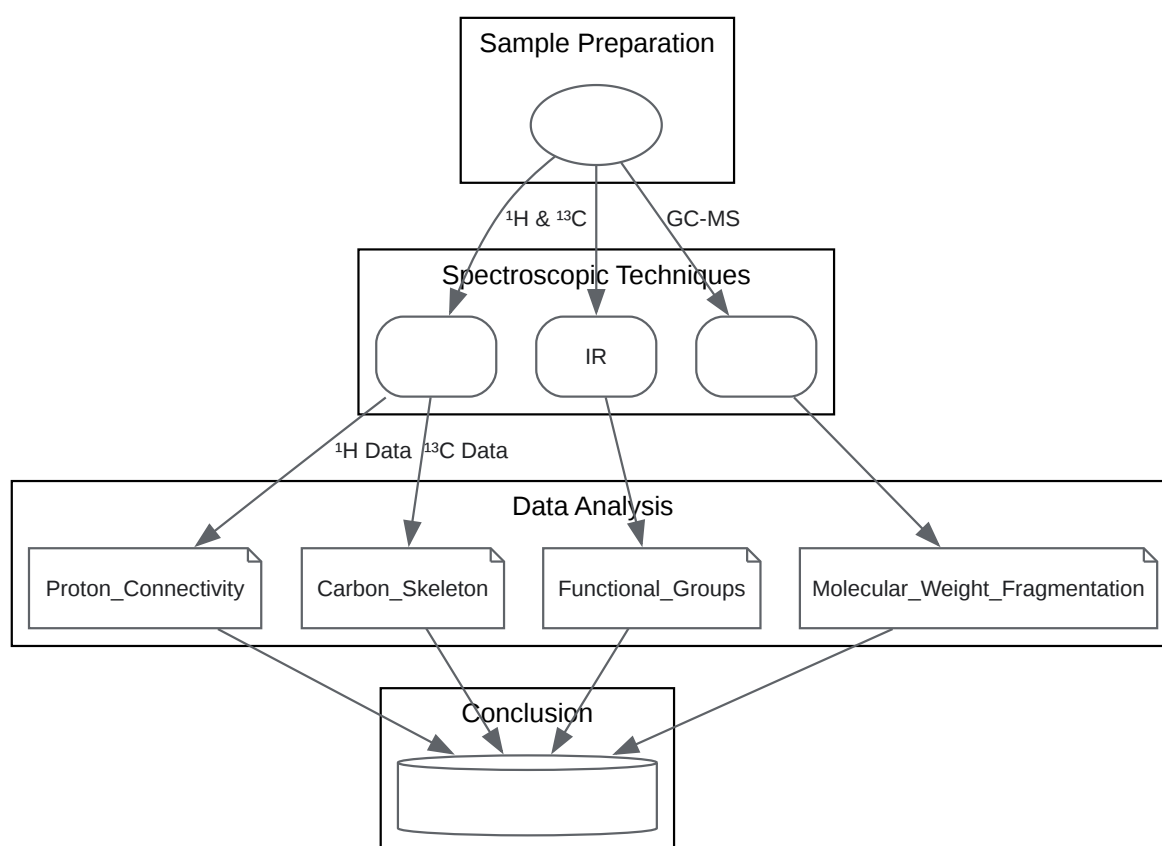
Mass Spectrometry (MS)

- **Instrumentation:** A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used.
- **Sample Preparation:** A dilute solution of **ethyl 3-phenylglycidate** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **GC Separation:** A small volume of the prepared solution is injected into the GC, where the compound is vaporized and separated on a capillary column (e.g., a DB-5 or equivalent).
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron Impact (EI) ionization is typically used, with a standard electron energy of 70 eV.

The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **ethyl 3-phenylglycidate** using the described spectroscopic methods.



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Caption: Workflow for the structural elucidation of **ethyl 3-phenylglycidate**.

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